3-Acetamidobutanoic acid
Overview
Description
3-Acetamidobutanoic acid: is an organic compound with the molecular formula C6H11NO3. It is a derivative of gamma-aminobutyric acid (GABA), where the nitrogen atom is monoacetylated.
Mechanism of Action
Target of Action
3-Acetamidobutanoic acid, also known as Aceglutamide, primarily targets the N-acylamino acid racemase . This enzyme is involved in the metabolism of amino acids and derivatives .
Mode of Action
It is known to interact with its target, the n-acylamino acid racemase . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the metabolism of certain amino acids and derivatives .
Biochemical Pathways
It is suggested that it may be involved in the metabolism of glycerolipids and glycerophospholipids . These pathways play crucial roles in lipid metabolism and cellular energy homeostasis .
Result of Action
A study has associated higher levels of this compound with an increased risk of all-cause mortality and reduced odds of longevity . This suggests that the compound may have significant effects on cellular processes related to aging and mortality .
Biochemical Analysis
Biochemical Properties
3-Acetamidobutanoic acid has been associated with biochemical reactions involving nucleosides, amino acids, and lipid subclasses . It is suggested that higher levels of this compound are associated with an increased risk of all-cause mortality and reduced odds of longevity
Cellular Effects
In terms of cellular effects, this compound has been linked to disturbances in hepatic glucolipid metabolism and reproductive hormone imbalance . It appears to influence cell function by interacting with various metabolic pathways and affecting gene expression
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is thought to be involved in various metabolic pathways. It has been associated with alterations in levels of nucleosides, amino acids, and several lipid subclasses
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidobutanoic acid can be synthesized through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, gamma-aminobutyric acid, is reacted with acetic anhydride in the presence of a catalyst to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: Research has shown its potential in developing drugs for neurological disorders due to its relation to gamma-aminobutyric acid.
Industry: It is used in the production of various chemicals and pharmaceuticals
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): The parent compound of 3-acetamidobutanoic acid.
N-acetyl-4-aminobutyric acid: Another derivative of gamma-aminobutyric acid with similar properties.
4-Acetamidobutanoic acid: A structural isomer with different biological activities
Uniqueness: this compound is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its stability and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-acetamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZZHIQIZBCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623643 | |
Record name | 3-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136781-39-0 | |
Record name | 3-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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